molecular formula C12H17BFNO3 B11860579 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

Cat. No.: B11860579
M. Wt: 253.08 g/mol
InChI Key: ZQSOOIJIDNUIDI-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C12H16BFNO3 It is a derivative of pyridine, containing a fluorine atom and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The reaction of 3-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Hydroxymethylation: The resulting boronic ester is then subjected to hydroxymethylation using formaldehyde and a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the boronic ester to a boronic acid using reagents like NaBH4 (Sodium borohydride).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed

    Oxidation: (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)formaldehyde, (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carboxylic acid

    Reduction: (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)boronic acid

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the boronic ester group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, including enzyme inhibitors and anticancer agents.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol exerts its effects depends on its application:

    In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, forming bonds with electrophilic partners.

    As a Fluorescent Probe: The boronic ester group interacts with diols, leading to changes in fluorescence properties.

    In Medicine: The compound or its derivatives may inhibit specific enzymes or interact with molecular targets involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2,3,6-Trimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is unique due to the presence of both a fluorine atom and a boronic ester group, which confer distinct reactivity and potential for diverse applications. The hydroxymethyl group further enhances its versatility in chemical transformations and biological interactions.

Properties

Molecular Formula

C12H17BFNO3

Molecular Weight

253.08 g/mol

IUPAC Name

[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol

InChI

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(7-16)15-6-8/h5-6,16H,7H2,1-4H3

InChI Key

ZQSOOIJIDNUIDI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CO)F

Origin of Product

United States

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